

Core Principle: 6-TET Azide for Nucleic Acid Research

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Compound of Interest

Compound Name: 6-TET Azide

Cat. No.: B15087073

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For researchers beginning their journey into nucleic acid analysis, 6-TET (Tetrachlorofluorescein) Azide emerges as a critical tool for fluorescently labeling DNA and RNA. This guide provides a comprehensive overview of its application, focusing on the underlying chemistry, practical protocols, and downstream applications. **6-TET Azide** is a derivative of the fluorescein dye, engineered to contain a reactive azide group. This feature makes it an ideal partner for "click chemistry," a powerful and highly efficient method for covalently attaching it to nucleic acids.^{[1][2][3][4]}

The primary application of **6-TET Azide** is the labeling of oligonucleotides that have been modified to contain a terminal alkyne group.^{[4][5]} The reaction between the azide on the 6-TET molecule and the alkyne on the nucleic acid is known as a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous environments without interfering with the native functional groups found in biological systems.^{[6][7][8]} The result is a stable triazole linkage that permanently attaches the fluorescent dye to the DNA or RNA strand, enabling visualization, tracking, and quantification in a variety of experimental contexts.^{[6][8]}

Quantitative Data and Physicochemical Properties

Precise experimental work begins with a clear understanding of the reagent's properties. The following tables summarize the key quantitative data for **6-TET Azide**.

Table 1: Physicochemical Properties of **6-TET Azide**

Property	Value	Source
Molecular Formula	C₂₄H₁₄Cl₄N₄O₆	[1]
Molecular Weight	582.18 g/mol	[5]
Absorbance Max (λ _{max})	519-522 nm	[2] [3] [4]
Emission Max (λ _{em})	535-538 nm	[2] [3] [4]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[5]

| Storage Conditions | -20°C in the dark, desiccated |[\[3\]](#) |

Table 2: Preparation of **6-TET Azide** Stock Solutions in DMSO

Desired Concentration	Volume of DMSO for 0.5 mg	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg
1 mM	858.84 μL	1.718 mL	8.588 mL
5 mM	171.77 μL	343.54 μL	1.718 mL
10 mM	85.88 μL	171.77 μL	858.84 μL

Data adapted from AAT Bioquest product information. Note that this table provides volumes for preparing a concentrated stock solution, which should be diluted in appropriate aqueous buffers for the final experimental reaction.[\[5\]](#)

Core Experimental Protocols

The following protocols provide detailed methodologies for the labeling of nucleic acids with **6-TET Azide** and a common downstream application.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC

This protocol outlines the copper-catalyzed click reaction to conjugate **6-TET Azide** to an alkyne-modified DNA or RNA oligonucleotide.

Materials:

- Alkyne-modified oligonucleotide (e.g., with a 5'-Hexynyl modification)
- **6-TET Azide**
- Anhydrous DMSO
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in nuclease-free water)
- Sodium Ascorbate solution (e.g., 100 mM in nuclease-free water, freshly prepared)
- Nuclease-free water
- 3 M Sodium Acetate (pH 5.2)
- Ice-cold 100% Ethanol
- Ice-cold 70% Ethanol
- Microcentrifuge tubes

Methodology:

- Reagent Preparation:
 - Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 μM (0.1 nmol/ μL).
 - Prepare a 10 mM stock solution of **6-TET Azide** in anhydrous DMSO as described in Table 2.
 - Freshly prepare a 100 mM solution of Sodium Ascorbate in nuclease-free water.
- Reaction Assembly:
 - In a microcentrifuge tube, combine the following reagents in order. This protocol is optimized for a 50 μL reaction volume but can be scaled.[\[6\]](#)

- Nuclease-free water to bring the final volume to 50 μ L.
- 5 μ L of 100 μ M Alkyne-modified oligonucleotide (final concentration: 10 μ M).
- 2.5 μ L of 10 mM **6-TET Azide** stock (final concentration: 0.5 mM).
- 5 μ L of 20 mM CuSO₄ solution (final concentration: 2 mM).
- Gently vortex the mixture for 5-10 seconds.
- Initiation and Incubation:
 - Add 5 μ L of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction (final concentration: 10 mM).
 - Vortex the reaction mixture gently again.
 - Incubate at room temperature for 1-2 hours, protected from light.^[6] For reactions with low yields, incubation can be extended to 4 hours or overnight.^[6]
- Purification via Ethanol Precipitation:
 - To the 50 μ L reaction, add 5 μ L of 3 M Sodium Acetate (pH 5.2).^[6]
 - Add 150 μ L of ice-cold 100% ethanol.^[6]
 - Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.^[6]
 - Centrifuge at 14,000 x g for 30 minutes at 4°C.^[6]
 - Carefully aspirate and discard the supernatant without disturbing the pellet.
 - Wash the pellet by adding 500 μ L of ice-cold 70% ethanol.^[6]
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.^[6]
 - Carefully discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

- Resuspend the purified, 6-TET-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Protocol 2: Nucleic Acid Pull-Down Assay Workflow

This protocol provides a general workflow for using a 6-TET-labeled oligonucleotide as a probe to isolate specific binding partners (e.g., proteins or other nucleic acids) from a complex mixture like a cell lysate.

Materials:

- 6-TET-labeled oligonucleotide probe (from Protocol 1)
- Biotinylated oligonucleotide complementary to the 6-TET probe
- Streptavidin-coated magnetic beads
- Cell lysate or other complex biological sample
- Binding/Washing Buffers
- Elution Buffer
- Magnetic rack

Methodology:

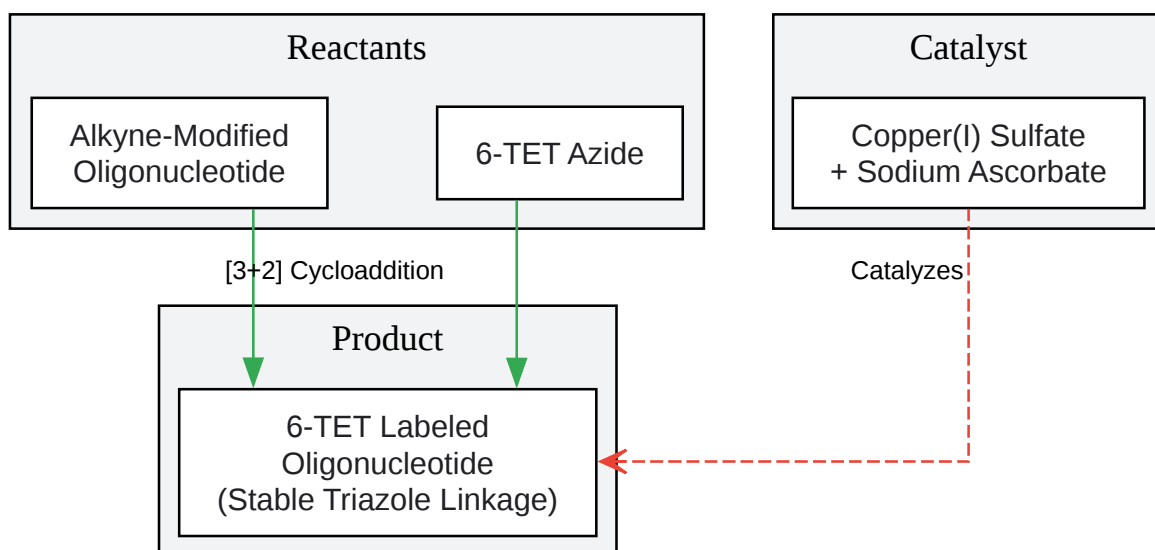
- Probe-Target Hybridization:
 - Incubate the 6-TET-labeled probe with the cell lysate. This allows the probe to bind to its specific target protein(s) or nucleic acid sequence.
- Complex Capture:
 - Add the biotinylated complementary oligonucleotide to the mixture. This "capture" oligo will hybridize with the 6-TET probe, which is now bound to its target.
 - Introduce streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin will immobilize the entire complex (Beads-Streptavidin-BiotinOligo-

TETProbe-Target) onto the beads.[9]

- Washing:
 - Place the tube on a magnetic rack to pellet the beads.
 - Aspirate and discard the supernatant, which contains unbound components of the lysate.
 - Wash the beads several times with a series of washing buffers to remove non-specifically bound molecules. This is a critical step to reduce background noise.
- Elution and Analysis:
 - Add an elution buffer to the beads to disrupt the interactions and release the probe-target complex or just the target molecule.
 - Pellet the beads using the magnetic rack and collect the supernatant containing the eluted target molecules.
 - The isolated proteins can now be identified using techniques like mass spectrometry or Western blotting. The presence of the 6-TET label can also be used for direct fluorescent detection.

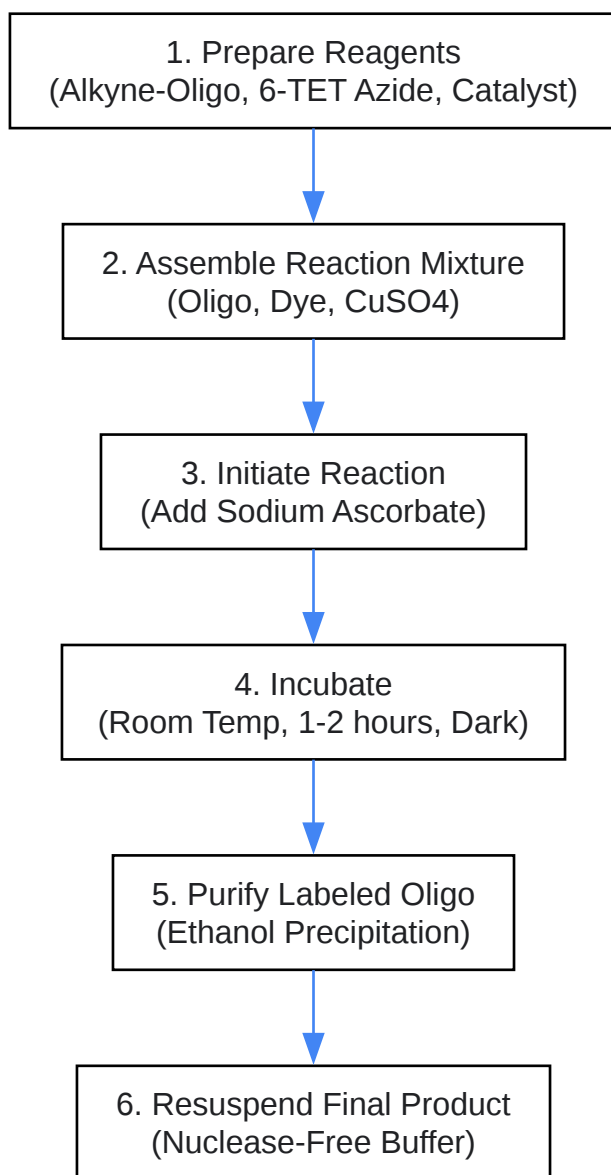
Visualizations of Key Processes

Diagrams are essential for conceptualizing the chemical reactions and experimental workflows involved in using **6-TET Azide**.



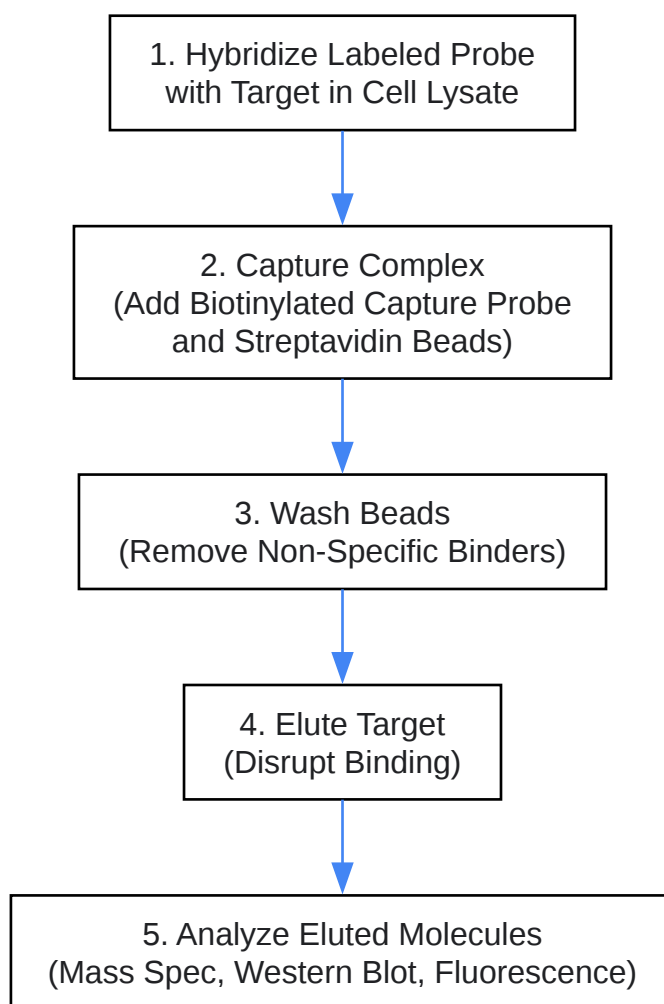
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Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.



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Caption: Experimental workflow for fluorescent labeling of nucleic acids.



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Caption: Logical workflow for a nucleic acid pull-down assay.

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References

- 1. glenresearch.com [glenresearch.com]
- 2. TET azide, 6-isomer, 1450752-90-5 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]

- 4. Tet-Azide Oligo Modifications from Gene Link [genelink.com]
- 5. 6-TET azide | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. idtdna.com [idtdna.com]
- 9. researchgate.net [researchgate.net]
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